molecular formula C18H22Cl3IN4 B14787838 3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-3aH-pyrrolo[2,3-b]pyridine;trihydrochloride

3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-3aH-pyrrolo[2,3-b]pyridine;trihydrochloride

Cat. No.: B14787838
M. Wt: 527.7 g/mol
InChI Key: MAJQKZOJWUROEO-UHFFFAOYSA-N
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Description

3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-3aH-pyrrolo[2,3-b]pyridine;trihydrochloride is a chemical compound known for its significant role in scientific research, particularly in the field of pharmacology. This compound is often used as a selective antagonist for the D4 dopamine receptor, making it valuable in studies related to neurological and psychiatric disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-3aH-pyrrolo[2,3-b]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the compound meets the required standards for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-3aH-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .

Scientific Research Applications

3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-3aH-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The compound exerts its effects by selectively binding to the D4 dopamine receptor, blocking the action of dopamine. This interaction helps in studying the receptor’s role in neurological and psychiatric conditions. The molecular targets and pathways involved include the modulation of dopamine signaling pathways, which are crucial in understanding diseases like schizophrenia and Parkinson’s disease .

Properties

Molecular Formula

C18H22Cl3IN4

Molecular Weight

527.7 g/mol

IUPAC Name

3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-3aH-pyrrolo[2,3-b]pyridine;trihydrochloride

InChI

InChI=1S/C18H19IN4.3ClH/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18;;;/h1-7,12,17H,8-11,13H2;3*1H

InChI Key

MAJQKZOJWUROEO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CN=C3C2C=CC=N3)C4=CC=C(C=C4)I.Cl.Cl.Cl

Origin of Product

United States

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